1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine
Description
1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 3-bromobenzyl group and at the 4-position with a 4-methylpiperazine moiety. Its molecular formula is C₁₈H₂₇BrN₃, with an average molecular mass of 365.33 g/mol.
Properties
Molecular Formula |
C17H26BrN3 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C17H26BrN3/c1-19-9-11-21(12-10-19)17-5-7-20(8-6-17)14-15-3-2-4-16(18)13-15/h2-4,13,17H,5-12,14H2,1H3 |
InChI Key |
LEIZNTMQNIIWGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl chloride and piperidine.
Formation of Intermediate: The first step involves the reaction of 3-bromobenzyl chloride with piperidine to form 1-(3-bromobenzyl)piperidine.
Final Product Formation: The intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product, 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is studied for its potential effects on various biological pathways and its interactions with cellular receptors.
Industrial Applications: It is used as an intermediate in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substitution Patterns and Structural Features
The compound’s structural uniqueness lies in its 3-bromobenzyl-piperidine-piperazine scaffold . Below is a comparative analysis with key analogues:
Key Observations:
Physicochemical Properties
The target compound’s higher molecular weight and rotatable bonds may influence pharmacokinetics, such as prolonged half-life but reduced oral bioavailability .
Biological Activity
1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine is a piperazine derivative notable for its potential applications in medicinal chemistry, particularly in the treatment of neurological and psychiatric disorders. This compound's structure, featuring a bromobenzyl group attached to a piperidine ring and a methylpiperazine moiety, suggests unique biological interactions that warrant detailed exploration.
This compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H26BrN3 |
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | 1-[1-(3-bromophenyl)methyl]piperidin-4-yl]-4-methylpiperazine |
| InChI | InChI=1S/C17H26BrN3/c1-19-9-11-21(12-10-19)17-5-7-20(8-6-17)14-15-3-2-4-16(18)13-15/h2-4,13,17H,5-12,14H2,1H3 |
| SMILES | CN1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Br |
The biological activity of 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine is primarily attributed to its ability to interact with specific receptors in the body. The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in the context of psychiatric disorders.
Potential Targets:
- Dopamine Receptors : The compound may act as a modulator of dopaminergic signaling, which is significant in conditions like schizophrenia and Parkinson's disease.
- Serotonin Receptors : Interaction with serotonin receptors could influence mood regulation and anxiety levels.
Biological Activity Studies
Recent studies have focused on evaluating the compound's effects on various biological systems. For instance:
In Vitro Studies
In vitro assays have demonstrated that 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine exhibits significant binding affinity for multiple receptor types. These studies typically involve:
- Receptor Binding Assays : Evaluating the affinity for dopamine D2 and serotonin 5HT2A receptors.
Case Studies
A notable case study involved the evaluation of this compound's effects on cellular models relevant to neurodegenerative diseases. The findings indicated:
- Neuroprotective Effects : The compound demonstrated potential neuroprotective properties against oxidative stress-induced neuronal death.
Pharmacological Profiles
The pharmacological profile of 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine includes:
| Activity Type | Observations |
|---|---|
| Antidepressant Effects | Significant reduction in depressive-like behaviors in rodent models. |
| Anxiolytic Effects | Decreased anxiety-related behaviors observed through elevated plus maze tests. |
| Neuroprotective Activity | Enhanced survival of neuronal cells under stress conditions. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors such as 3-bromobenzyl chloride and piperidine derivatives. Variations in synthesis can lead to derivatives with potentially enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
